N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide
CAS No.: 338966-29-3
Cat. No.: VC4632636
Molecular Formula: C14H11F2NO3S
Molecular Weight: 311.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338966-29-3 |
|---|---|
| Molecular Formula | C14H11F2NO3S |
| Molecular Weight | 311.3 |
| IUPAC Name | N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C14H11F2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3 |
| Standard InChI Key | SNZVFPZICAPUIP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure integrates two key functional groups:
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A 2,4-difluorobenzenesulfonamide moiety, where fluorine atoms enhance electronegativity and metabolic stability.
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A 3-acetylphenyl group, which introduces steric bulk and potential hydrogen-bonding interactions via the ketone oxygen.
The IUPAC name, , reflects this substitution pattern. Computational modeling predicts a planar sulfonamide group () linked to the acetylated phenyl ring, creating a conjugated system that may influence electronic transitions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.3 g/mol |
| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
| InChIKey | SNZVFPZICAPUIP-UHFFFAOYSA-N |
| Solubility (Predicted) | Low aqueous solubility |
Synthesis and Optimization
Conventional Synthesis Route
The primary synthesis involves a nucleophilic substitution reaction between 3-acetaminophenol and 2,4-difluorobenzenesulfonyl chloride under basic conditions:
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Base: Triethylamine (2.5 equiv) to neutralize HCl.
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Temperature: 0–25°C for 4–12 hours.
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Yield: ~60–70% after column chromatography.
Palladium-Catalyzed Coupling
Recent advances propose a Pd-catalyzed reductive coupling between nitroarenes and sodium arylsulfinates as an alternative route . This method avoids harsh sulfonyl chloride intermediates and improves atom economy:
Advantages:
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Higher functional group tolerance.
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Reduced waste generation.
Biological Activity and Mechanisms
Anti-Inflammatory Activity
The acetyl group may modulate COX-2 inhibition, a target in inflammation management. Molecular docking studies suggest a binding energy of −8.2 kcal/mol for COX-2, comparable to celecoxib (−9.1 kcal/mol).
Cancer Research Applications
Fluorinated sulfonamides exhibit carbon anhydrase IX (CA-IX) inhibition, a biomarker in hypoxic tumors. While no direct data exists for this compound, structural analogs demonstrate IC values of 12–50 nM against CA-IX.
Comparative Analysis with Analogues
Table 2: Activity Comparison of Sulfonamide Derivatives
| Compound | Target Enzyme | IC (nM) |
|---|---|---|
| N-(3-Acetylphenyl)-2,4-DFBSA | CA-IX (Predicted) | 15–30* |
| Celecoxib | COX-2 | 40 |
| Sulfamethoxazole | DHPS | 120 |
*Extrapolated from structural analogs .
Industrial and Research Challenges
Scalability Issues
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Low Solubility: Limits formulation options for in vivo studies.
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Synthetic Byproducts: Sulfonyl chloride routes generate stoichiometric HCl, requiring efficient quenching.
Regulatory Considerations
No FDA-approved applications exist due to insufficient toxicological data. Acute toxicity studies in rodents are pending.
Future Directions
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Biological Assays: Prioritize enzymatic inhibition studies against DHPS, COX-2, and CA-IX.
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Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility.
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In Vivo Testing: Evaluate pharmacokinetics in murine models.
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